molecular formula C12H15NO B13329693 2-(3-Aminophenyl)cyclohexan-1-one

2-(3-Aminophenyl)cyclohexan-1-one

Cat. No.: B13329693
M. Wt: 189.25 g/mol
InChI Key: XYIOTHJACZXTAJ-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)cyclohexan-1-one is an organic compound with the molecular formula C12H15NO. This compound features a cyclohexanone ring substituted with an aminophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 3-nitrobenzene, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Aminophenyl)cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)cyclohexan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminophenyl)cyclohexan-1-one is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-(3-aminophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H15NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11H,1-2,6-7,13H2

InChI Key

XYIOTHJACZXTAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2=CC(=CC=C2)N

Origin of Product

United States

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